N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide
Description
This compound features a 1,3,5-triazine core substituted at the 4-position with a dimethylamino group and at the 6-position with a piperidin-1-yl group. A methylene bridge links the triazine ring to a chroman-2-carboxamide moiety. The dimethylamino and piperidinyl groups on the triazine core may enhance solubility and modulate electronic properties, influencing interactions with biological targets.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-26(2)20-23-18(24-21(25-20)27-12-6-3-7-13-27)14-22-19(28)17-11-10-15-8-4-5-9-16(15)29-17/h4-5,8-9,17H,3,6-7,10-14H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFQDTSGBOZEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3CCC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One synthetic route involves the reaction of 4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine with chroman-2-carboxylic acid under specific conditions to form the desired compound. Key reaction conditions might include:
Solvent: : Dimethylformamide (DMF) or another polar aprotic solvent.
Catalyst: : N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group.
Temperature: : The reaction typically takes place at elevated temperatures, around 70-80°C.
Industrial Production Methods
In an industrial setting, this synthesis can be scaled up by employing continuous flow chemistry techniques to ensure consistent quality and yield. Batch reactors are also used with automated control of reaction parameters to optimize the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the triazine ring.
Reduction: : Reduction can target the triazine ring or the chroman structure.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine or chroman rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents like thionyl chloride or bromine, in the presence of a base like pyridine.
Major Products
Oxidation: : N-oxides or sulfoxides can be formed.
Reduction: : Reduced forms of the triazine or chroman rings.
Substitution: : Halogenated derivatives or other substituted analogs depending on the reagents used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide is used as a precursor for the synthesis of complex molecules. Its unique structure makes it a valuable building block.
Biology
This compound has potential applications in medicinal chemistry due to its triazine core, which is known for antimicrobial, anticancer, and antiviral properties. Research is ongoing to explore its efficacy and mechanism of action in biological systems.
Medicine
In medicinal research, derivatives of this compound are investigated for their pharmacological activities, particularly in the development of new therapeutic agents for various diseases.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials due to its stable and reactive nature.
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring interacts with nucleophilic sites in proteins or DNA, modulating their function and leading to biological effects. The chroman carboxamide moiety may enhance binding affinity or specificity.
Comparison with Similar Compounds
Structural Analogues of the Triazine Core
The following compounds share the 1,3,5-triazine scaffold but differ in substituents and linked functional groups, leading to distinct physicochemical and biological properties:
Key Observations
Substituent Effects: Triazine Position 4: The dimethylamino group in the target compound and its analogues (e.g., ) contrasts with methoxy or ethoxy groups in herbicidal triazines (e.g., metsulfuron methyl ). Dimethylamino may enhance basicity and solubility compared to alkoxy substituents.
Linked Moieties: Carboxamide vs. Sulfonamide: The target compound’s chroman-2-carboxamide differs from sulfonamide derivatives (e.g., ) in hydrogen-bonding capacity. Carboxamides generally exhibit stronger hydrogen-bond acceptor/donor properties, which could influence protein-binding interactions. Heterocyclic Variations: Replacing chroman with benzothiazole () or imidazopyridine () alters electronic and steric profiles. Benzothiazole’s electron-withdrawing sulfur atom may reduce metabolic stability, while imidazopyridine’s nitrogen-rich structure could favor kinase inhibition.
Potential Applications: The target compound’s chroman moiety suggests applications in central nervous system (CNS) therapeutics due to its ability to cross the blood-brain barrier. Sulfonamide-linked analogues () might align with agrochemical uses, similar to sulfonylurea herbicides ().
Biological Activity
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide is a complex organic compound characterized by its unique structural features, including a triazinyl moiety linked to a chroman core. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.
Chemical Structure and Properties
The compound's structure integrates several functional groups that contribute to its biological activity:
- Dimethylamino Group : Enhances solubility and may influence receptor interactions.
- Piperidine Ring : Known to improve binding affinity to various biological targets.
- Carboxamide Group : Often involved in hydrogen bonding with biological macromolecules.
Enzyme Inhibition
Preliminary studies indicate that this compound exhibits significant inhibition of enzymes such as Poly ADP-ribose polymerase 1 (PARP1). The IC50 values for related compounds suggest potential applications in cancer treatment:
| Compound | IC50 (μM) | Target |
|---|---|---|
| N-(4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide | TBD | PARP1 |
| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | 5.8 | PARP1 |
The presence of the piperidine and triazine moieties may enhance interaction with biological targets compared to simpler analogs.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The crystal violet microtiter plate assay was used to assess antiproliferative activity against five human cancer cell lines:
| Cell Line | Inhibition Concentration (IC50) |
|---|---|
| DAN-G (pancreatic) | TBD |
| A-427 (lung) | TBD |
| LCLC-103H (lung) | TBD |
| SISO (cervical) | TBD |
| RT-4 (bladder) | TBD |
These studies aim to establish whether the compound possesses sufficient activity to inhibit cell growth significantly at concentrations around 20 μM .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act through multiple pathways:
- Inhibition of DNA Repair Enzymes : By inhibiting PARP1, the compound may disrupt DNA repair mechanisms in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Potential interference with cell cycle progression may enhance its cytotoxic effects.
Case Studies and Research Findings
Research has indicated that compounds with similar structural characteristics have shown promising results in anticancer activity. For instance:
Study Example 1
A study involving hybrid molecules composed of triazines demonstrated significant anticancer activity against multiple cell lines. These findings suggest that modifications to the triazine structure can yield compounds with enhanced efficacy .
Study Example 2
Another investigation into pyrazolyl-s-triazine derivatives highlighted their potential as novel anticancer agents targeting epidermal growth factor receptors. The study emphasized the importance of structural modifications for optimizing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
